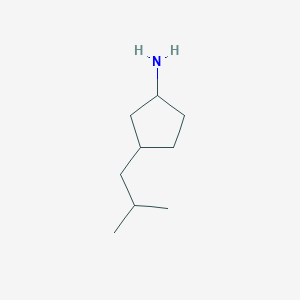
3-(2-Methylpropyl)cyclopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)cyclopentan-1-amine is an organic compound with the CAS Number: 1537046-15-3 . It has a molecular weight of 141.26 and is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-isobutylcyclopentanamine . The InChI code is 1S/C9H19N/c1-7(2)5-8-3-4-9(10)6-8/h7-9H,3-6,10H2,1-2H3 .Physical And Chemical Properties Analysis
3-(2-Methylpropyl)cyclopentan-1-amine is a liquid at room temperature . It has a molecular weight of 141.26 .Applications De Recherche Scientifique
Domino Reactions and Synthesis
- Domino reactions involving cyclopentanone and related compounds are a significant area of research. These reactions lead to the formation of various complex structures, including partially hydrogenated cyclopentane derivatives, which are relevant in various synthetic applications (Lipson et al., 2015).
Physicochemical Properties and Synthesis
- The study of physicochemical properties and synthesis of cyclopentanone derivatives is another area of interest. Research has focused on understanding the properties of these compounds, which are important for their potential applications in various fields, including material science and pharmaceuticals (Akhrem et al., 1971).
Polymerization Techniques and Functionalization
- The use of primary amine end-functionalized cyclopentane derivatives in living anionic polymerization techniques is another area of research. These compounds play a crucial role in the synthesis of polymers like polystyrene and poly(methyl methacrylate) with specific functional groups (Ji et al., 2007).
Catalysis and Chemical Reactions
- Cyclopentylamine, a related compound, is widely used in the production of various products like pesticides, cosmetics, and medicines. Research in this area includes studying the activity of catalysts for the reductive amination of ketones, which is crucial for the synthesis of amines (Guo et al., 2019).
Synthesis of Functionalized Cyclopentanones
- Research on the asymmetric synthesis of functionalized cyclopentanones using multicatalytic sequences is significant. These syntheses provide routes to densely functionalized cyclopentanones, which are important in the development of pharmaceutical compounds (Lathrop & Rovis, 2009).
Lewis Acid-Catalyzed Ring-Opening Reactions
- The study of Lewis acid-catalyzed ring-opening reactions involving cyclopropanes with amine nucleophiles is an area of interest. This methodology has applications in the synthesis of complex organic compounds, including pharmaceuticals (Lifchits & Charette, 2008).
Intramolecular Aziridination and Reaction Mechanisms
- Research into the intramolecular aziridination of cyclopent-3-enyl-methylamines and the resulting formation of 1-azatricyclo[2.2.1.0(2,6)]heptanes is crucial for understanding reaction mechanisms and developing new synthetic methodologies (Hu et al., 2009).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
3-(2-methylpropyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(2)5-8-3-4-9(10)6-8/h7-9H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUYXYQEODWUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCC(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)cyclopentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


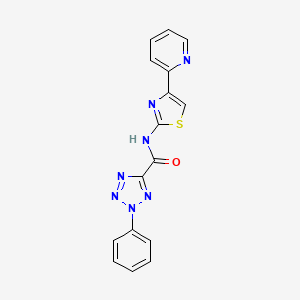
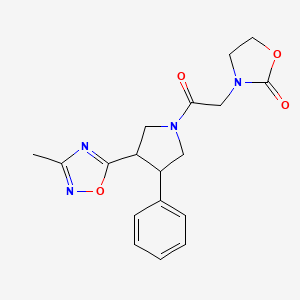
![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)




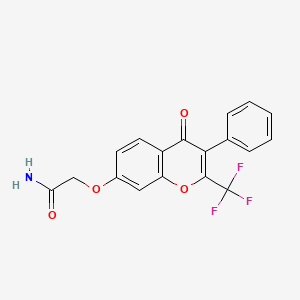

![2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2425526.png)
![7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2425527.png)
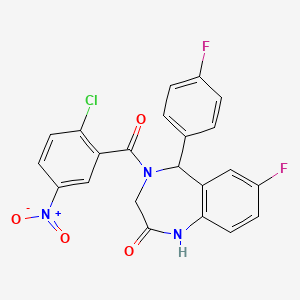
![N-[4-(Azepane-1-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2425530.png)